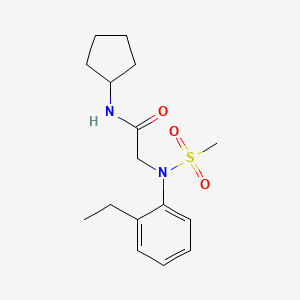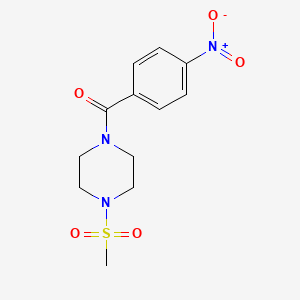![molecular formula C11H16N2O2 B5747618 N-[4-(dimethylamino)phenyl]-2-methoxyacetamide](/img/structure/B5747618.png)
N-[4-(dimethylamino)phenyl]-2-methoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(dimethylamino)phenyl]-2-methoxyacetamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential use in various fields. This compound is also known as lidocaine, which is a local anesthetic widely used in medical procedures. However,
作用机制
N-[4-(dimethylamino)phenyl]-2-methoxyacetamide acts by blocking voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. Lidocaine binds to the intracellular portion of the sodium channel and stabilizes it in an inactive state, preventing the channel from opening and allowing sodium ions to enter the cell. This results in a reduction in neuronal activity, which can be useful in various scientific research applications.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-2-methoxyacetamide has several biochemical and physiological effects, including reducing the excitability of neurons, decreasing the release of neurotransmitters, and inhibiting the conduction of action potentials. These effects are due to the compound's ability to block voltage-gated sodium channels, which are essential for neuronal activity.
实验室实验的优点和局限性
One of the primary advantages of using N-[4-(dimethylamino)phenyl]-2-methoxyacetamide in lab experiments is its ability to selectively block voltage-gated sodium channels. This allows researchers to study the effects of reduced neuronal activity on various physiological processes. However, one of the limitations of using this compound is its potential for off-target effects. Lidocaine can also block other ion channels and receptors, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of N-[4-(dimethylamino)phenyl]-2-methoxyacetamide in scientific research. One potential application is in the study of pain and analgesia. Lidocaine is a local anesthetic that is commonly used to relieve pain, and its mechanism of action involves blocking voltage-gated sodium channels. Researchers can use this compound to study the mechanisms underlying pain and develop new analgesic drugs.
Another potential application is in the study of epilepsy and seizures. Lidocaine has been shown to reduce the frequency and severity of seizures in animal models, and researchers are exploring its potential use as an antiepileptic drug.
Finally, N-[4-(dimethylamino)phenyl]-2-methoxyacetamide has potential applications in the study of cardiac arrhythmias. Lidocaine can block sodium channels in cardiac cells, which can prevent abnormal electrical activity and reduce the risk of arrhythmias. Researchers are exploring the use of this compound in the treatment of various cardiac arrhythmias.
Conclusion:
N-[4-(dimethylamino)phenyl]-2-methoxyacetamide is a synthetic compound that has significant potential for use in scientific research. Its ability to selectively block voltage-gated sodium channels makes it a valuable tool for studying the function of neurons and various physiological processes. While there are limitations to its use, researchers are exploring its potential applications in the study of pain, epilepsy, and cardiac arrhythmias.
合成方法
N-[4-(dimethylamino)phenyl]-2-methoxyacetamide is synthesized by reacting 2-methoxyacetophenone with dimethylamine in the presence of a catalyst. This reaction produces N-[4-(dimethylamino)phenyl]-2-methoxyacetamide as the final product. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.
科学研究应用
N-[4-(dimethylamino)phenyl]-2-methoxyacetamide has been extensively studied for its potential use in scientific research. One of the primary applications of this compound is in neuroscience research, where it is used as a tool to study the function of ion channels and neurotransmitter release. Lidocaine can block voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. By blocking these channels, researchers can study the effects of reduced neuronal activity on various physiological processes.
属性
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)10-6-4-9(5-7-10)12-11(14)8-15-3/h4-7H,8H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDLIDBKMYLMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tert-butyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5747540.png)
![3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5747555.png)
![N-(4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5747566.png)
![N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5747571.png)
![1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B5747576.png)
![N-cyclohexyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5747594.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5747597.png)
![1-[(5-bromo-2-thienyl)sulfonyl]azepane](/img/structure/B5747609.png)


![4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5747630.png)

![1-[2-(ethylthio)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5747634.png)
